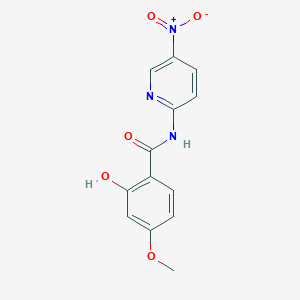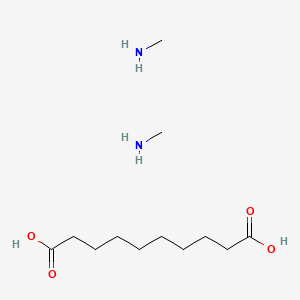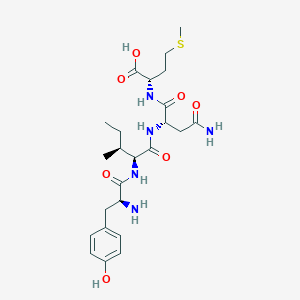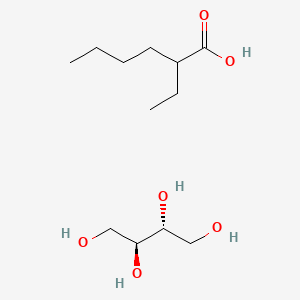
1-(2-Methylpyrazolidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpyrazolidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H12N2O It is a derivative of pyrazolidine, characterized by the presence of a methyl group at the second position and an ethanone group at the first position of the pyrazolidine ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methylpyrazolidin-1-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrazolidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.
化学反応の分析
Types of Reactions: 1-(2-Methylpyrazolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethanone group, where nucleophiles like amines or thiols replace the existing functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups replacing the ethanone group.
科学的研究の応用
1-(2-Methylpyrazolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(2-Methylpyrazolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
類似化合物との比較
1-(2-Methylpyrrolidin-1-yl)ethan-1-one: Similar in structure but with a pyrrolidine ring instead of a pyrazolidine ring.
1-(2-Methylpiperidin-1-yl)ethan-1-one: Contains a piperidine ring, differing in ring size and nitrogen positioning.
1-(2-Methylmorpholin-1-yl)ethan-1-one: Features a morpholine ring, introducing an oxygen atom into the ring structure.
Uniqueness: 1-(2-Methylpyrazolidin-1-yl)ethan-1-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazolidine ring provides a different electronic environment compared to pyrrolidine, piperidine, or morpholine rings, influencing its interaction with molecular targets and its overall chemical behavior.
特性
CAS番号 |
823192-85-4 |
|---|---|
分子式 |
C6H12N2O |
分子量 |
128.17 g/mol |
IUPAC名 |
1-(2-methylpyrazolidin-1-yl)ethanone |
InChI |
InChI=1S/C6H12N2O/c1-6(9)8-5-3-4-7(8)2/h3-5H2,1-2H3 |
InChIキー |
IESNVLRPXADHCY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)

![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)


![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)

![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)

